molecular formula C10H7ClN2O2S B2555497 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 886361-44-0

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2555497
CAS No.: 886361-44-0
M. Wt: 254.69
InChI Key: YJVGYZXICGCQJN-UHFFFAOYSA-N
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Description

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid
  • 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid
  • 2-amino-5-nitro-1,3-thiazole-4-carboxylic acid

Uniqueness

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its antimicrobial properties and make it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVGYZXICGCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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